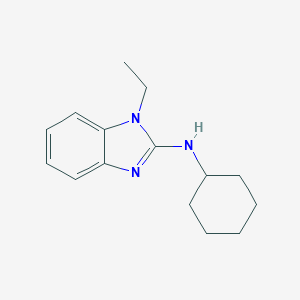![molecular formula C17H15ClN2O3S B493956 ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 724745-51-1](/img/structure/B493956.png)
ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorobenzyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno compounds with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Ethyl 2-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Another related compound with a different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Propiedades
Número CAS |
724745-51-1 |
|---|---|
Fórmula molecular |
C17H15ClN2O3S |
Peso molecular |
362.8g/mol |
Nombre IUPAC |
ethyl 2-[(4-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-23-17(22)14-9(2)13-15(21)19-12(20-16(13)24-14)8-10-4-6-11(18)7-5-10/h4-7H,3,8H2,1-2H3,(H,19,20,21) |
Clave InChI |
ZBZNPOOAAQJFDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid](/img/structure/B493878.png)
![3-(benzylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493879.png)
![1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493880.png)
![6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-sulfonic acid](/img/structure/B493885.png)
![6-amino-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purine-8-sulfonic acid](/img/structure/B493886.png)
![{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B493887.png)
![2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493888.png)
![5-bromo-2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B493889.png)
![2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER](/img/structure/B493890.png)
![6-Amino-2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-4-pyrimidinylamine](/img/structure/B493891.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B493893.png)
![1H-benzimidazol-2-ylmethyl 9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl sulfide](/img/structure/B493895.png)
![3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL](/img/structure/B493896.png)
